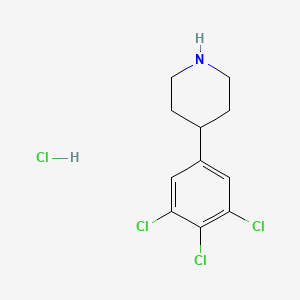

4-(3,4,5-Trichlorophenyl)piperidine hydrochloride

Description

4-(3,4,5-Trichlorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H12Cl3N.ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a 3,4,5-trichlorophenyl group and is commonly used in biochemical research .

Properties

IUPAC Name |

4-(3,4,5-trichlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl3N.ClH/c12-9-5-8(6-10(13)11(9)14)7-1-3-15-4-2-7;/h5-7,15H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGLQZBDTGQJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=C(C(=C2)Cl)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride typically involves the reaction of 3,4,5-trichlorobenzyl chloride with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trichlorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmacological Properties

4-(3,4,5-Trichlorophenyl)piperidine hydrochloride has been studied for its biological activity , particularly as an inhibitor of pyruvate dehydrogenase kinase (PDHK). PDHK plays a crucial role in metabolic regulation and is implicated in conditions such as type II diabetes and cancer. Inhibition of PDHK can enhance the conversion of pyruvate to acetyl-CoA, thereby promoting energy production and reducing hyperglycemia .

Case Studies

- Cancer Treatment : Research indicates that compounds targeting PDHK1 may serve as effective antitumor therapies. In vitro studies have demonstrated that inhibition of PDHK1 can induce apoptosis in hypoxic cancer cells . This suggests that 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride could be a candidate for further exploration in cancer therapeutics.

- Diabetes Management : The compound's ability to modulate metabolic pathways makes it a potential candidate for managing diabetes through the inhibition of PDHK2 .

Material Science

The unique structural properties of 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride make it suitable for applications in material science. Its trichlorophenyl group contributes to enhanced chemical reactivity, which can be harnessed in the development of novel materials.

Applications

- Polymeric Materials : The compound can be utilized in synthesizing polymers with tailored properties for specific applications, such as drug delivery systems or advanced coatings.

- Nanotechnology : Its reactivity allows for potential use in creating nanostructures that can be used in various technological applications.

Mechanistic Studies

The interactions of 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride with biological systems have been extensively studied. Its binding properties may enhance its efficacy as a pharmaceutical agent.

Experimental Insights

- In Vitro Testing : The compound has been subjected to various in vitro assays to evaluate its efficacy against different biological targets. For instance, studies have focused on its interaction with cancer cell lines and its effects on cellular metabolism .

- Safety Profile : Evaluations of the compound's safety have been conducted using primary human gingival fibroblasts and cancerous cell lines to assess cytotoxicity and therapeutic windows .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(3,4-Dichlorophenyl)piperazine | Two chlorine atoms on phenyl | Exhibits different pharmacological profiles |

| 1-(3,4-Dichlorophenyl)piperazine | Two chlorine atoms on phenyl | Used in various therapeutic applications |

| 4-(4-Chlorophenyl)piperidine | One chlorine atom on phenyl | Commonly used in pain management therapies |

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Chlorophenyl)piperidine hydrochloride

- 4-(3,4-Dichlorophenyl)piperidine hydrochloride

- 4-(3,5-Dichlorophenyl)piperidine hydrochloride

Uniqueness

4-(3,4,5-Trichlorophenyl)piperidine hydrochloride is unique due to the presence of three chlorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, binding affinity, and overall behavior in various chemical and biological contexts .

Biological Activity

4-(3,4,5-Trichlorophenyl)piperidine hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₁₄H₁₄Cl₃N

- Molecular Weight : 303.63 g/mol

- CAS Number : 1853217-62-5

The biological activity of 4-(3,4,5-trichlorophenyl)piperidine hydrochloride primarily involves its interaction with various molecular targets within the body. The presence of the trichlorophenyl group enhances its binding affinity to certain receptors and enzymes, making it a candidate for pharmacological applications.

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by modulating pathways associated with tumor growth and proliferation. It has been shown to inhibit specific kinases involved in cancer cell signaling pathways.

- Neuropharmacological Effects : The compound has demonstrated potential as an antidepressant and anxiolytic agent in preclinical studies. It acts on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation .

Biological Activity Overview

1. Anticancer Efficacy

A study evaluated the anticancer effects of 4-(3,4,5-trichlorophenyl)piperidine hydrochloride on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 20 µM across different cell types. The compound was found to induce apoptosis through the activation of caspase pathways.

2. Neuropharmacological Assessment

In a series of behavioral tests on rodent models, the compound demonstrated significant antidepressant-like effects when administered at doses of 5-10 mg/kg. It effectively reversed reserpine-induced hypothermia and showed promise in reducing anxiety-like behaviors in elevated plus maze tests .

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of the compound, revealing that modifications to the piperidine ring or trichlorophenyl group can enhance its biological efficacy. For instance:

- Substituting different halogens on the phenyl ring increased anticancer potency.

- Alterations in the piperidine nitrogen substituents influenced neuropharmacological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3,4,5-trichlorophenyl)piperidine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Typical synthesis involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often reacted with aryl halides (e.g., 3,4,5-trichlorophenyl bromide) under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or acetonitrile . Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical for isolating the hydrochloride salt . Reaction temperature (60–100°C) and stoichiometric ratios (1:1.2 piperidine:aryl halide) significantly impact yields, which typically range from 50–70% in pilot studies .

Q. How can researchers ensure the purity of 4-(3,4,5-trichlorophenyl)piperidine hydrochloride, and which analytical techniques are most reliable?

- Methodological Answer : Purity validation requires orthogonal methods:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/water (0.1% TFA) resolve impurities .

- 1H/13C NMR : Confirm structural integrity by verifying aromatic proton signals (δ 7.2–7.8 ppm for trichlorophenyl) and piperidine ring protons (δ 1.5–3.5 ppm) .

- LC-MS : Detect [M+H]+ ions (expected m/z ~320–330 for C₁₁H₁₁Cl₃N·HCl) and rule out byproducts like dehalogenated intermediates .

Q. What safety protocols are essential when handling 4-(3,4,5-trichlorophenyl)piperidine hydrochloride in the laboratory?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Airtight containers in cool (<25°C), dry environments, away from oxidizers (e.g., peroxides) .

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste per local regulations .

Advanced Research Questions

Q. How can conflicting literature data on synthesis yields be resolved, particularly for scale-up optimization?

- Methodological Answer : Discrepancies often arise from solvent choice, catalyst loading, or workup procedures. Systematic Design of Experiments (DoE) is recommended:

- Variables : Test solvents (DMF vs. THF), bases (Et₃N vs. K₂CO₃), and temperatures (60°C vs. reflux).

- Response Metrics : Monitor yield, purity (HPLC), and reaction time .

- Scale-Up : Ensure mixing efficiency (e.g., overhead stirring) and gradual reagent addition to mitigate exothermic side reactions .

Q. What strategies are effective for analyzing and mitigating byproduct formation during synthesis?

- Methodological Answer : Common byproducts include:

- Dehalogenated Products : Result from incomplete coupling; detected via LC-MS (lower m/z peaks). Mitigate by optimizing catalyst (e.g., Pd/C for coupling) or increasing reaction time .

- Oxidative Degradation : Prevent by storing intermediates under nitrogen and adding antioxidants (e.g., BHT) .

- Salt Hydrates : Use Karl Fischer titration to monitor moisture content during hydrochloride salt formation .

Q. How can computational modeling aid in predicting the biological activity of 4-(3,4,5-trichlorophenyl)piperidine hydrochloride?

- Methodological Answer :

- Docking Studies : Use software (AutoDock Vina) to model interactions with target receptors (e.g., serotonin transporters, σ receptors) based on structural analogs like paroxetine derivatives .

- QSAR Models : Correlate electronic parameters (Hammett σ constants for Cl substituents) with activity data from related piperidines .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~3.5) and blood-brain barrier permeability .

Q. What are the challenges in characterizing the stability of 4-(3,4,5-trichlorophenyl)piperidine hydrochloride under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C expected) .

- pH-Solubility Profile : Use shake-flask method across pH 1–10 to identify optimal formulation conditions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for piperidine hydrochloride derivatives?

- Methodological Answer :

- Reference Standards : Compare with certified analogs (e.g., paroxetine impurity A ).

- Deuterated Solvents : Ensure consistency in solvent (DMSO-d6 vs. CDCl₃) and concentration to avoid shifts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.